3-(ethanesulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3-ethylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O7S/c1-5-30-18-13-16(14-19(31-6-2)20(18)32-7-3)22-25-26-23(33-22)24-21(27)15-10-9-11-17(12-15)34(28,29)8-4/h9-14H,5-8H2,1-4H3,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTQEDLQTWTIRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethanesulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Triethoxyphenyl Group: The triethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Attachment of the Ethylsulfonyl Group: The ethylsulfonyl group can be attached via sulfonation reactions using reagents like ethylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(ethanesulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(ethanesulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-(ethanesulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethylsulfonyl and oxadiazole groups can interact with active sites of enzymes, potentially inhibiting their activity. The triethoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
The table below summarizes key structural and functional differences between the target compound and related 1,3,4-oxadiazole derivatives:
Structural and Functional Insights
Ethanesulfonyl vs. Complex Sulfonamide Groups
- The ethanesulfonyl group in the target compound is simpler than the sulfamoyl groups in LMM5 (benzyl(methyl)sulfamoyl) and LMM11 (cyclohexyl(ethyl)sulfamoyl). This simplicity may enhance metabolic stability but reduce target specificity .
- In contrast, OZE-II contains a bulky oxazolidinylsulfonyl group, which likely improves membrane penetration but increases molecular weight (>488 g/mol) .
Triethoxyphenyl vs. Other Aromatic Substituents
- The 3,4,5-triethoxyphenyl group in the target compound provides higher lipophilicity compared to 3,5-dimethoxyphenyl (OZE-II) or 4-chlorophenyl (MMV102872).
- Trimethoxyphenyl analogs () exhibit antioxidant activity, suggesting that ethoxy substitutions might similarly influence redox interactions .
Benzamide Backbone Modifications
- The 3-(trifluoromethyl)benzamide in MMV102872 introduces strong electron-withdrawing effects, enhancing antibacterial potency .
Pharmacological Implications
- Antifungal Activity: LMM5 and LMM11 inhibit C.
- Antimicrobial Potential: The triethoxyphenyl group’s bulkiness may hinder biofilm formation in S. aureus, similar to OZE-II .
- Drug-Likeness : The target compound’s molecular weight (~417 g/mol) adheres to Lipinski’s rule, favoring oral bioavailability compared to higher-weight analogs like ’s morpholinyl derivative (574.65 g/mol) .
Biological Activity
The compound 3-(ethanesulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a novel derivative belonging to the class of oxadiazole compounds. Oxadiazoles have gained significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanism of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features an oxadiazole ring which is known for its role in enhancing biological activity through interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Recent studies have shown that compounds containing oxadiazole moieties can interact with cellular pathways involved in apoptosis and cell cycle regulation.
Key Mechanisms:
- Induction of Apoptosis : The compound has been shown to increase the expression of pro-apoptotic proteins such as p53 and caspases in various cancer cell lines.
- Inhibition of Cell Proliferation : It exhibits significant cytotoxic effects against several cancer cell lines by inhibiting cell division and promoting cell death.
Efficacy Against Cancer Cell Lines
The following table summarizes the cytotoxic effects of the compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Induces apoptosis via p53 activation |
| MDA-MB-231 | 2.41 | Promotes caspase activation |
| HeLa | 1.50 | Cell cycle arrest and apoptosis |
| PANC-1 | 0.80 | Inhibition of proliferation |
Study 1: Anticancer Activity
A recent study evaluated the anticancer potential of this compound against MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that the compound exhibited IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin. Flow cytometry analysis confirmed that treatment with this compound led to increased apoptosis rates in these cells.
Study 2: Selectivity Towards Cancer Cells
Another investigation focused on the selectivity of this compound towards cancerous versus non-cancerous cells. The results demonstrated that while the compound was highly effective against cancer cell lines (IC50 < 2 µM), it showed minimal cytotoxicity towards normal human fibroblast cells (IC50 > 20 µM), indicating a favorable therapeutic index.
Q & A
Basic: What are the optimal synthetic routes for 3-(ethanesulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide?
Methodological Answer:
The synthesis involves multi-step organic reactions, including:
- Oxadiazole ring formation : Cyclization of a hydrazide intermediate with a carbonyl source under dehydrating conditions (e.g., POCl₃ or PPA) .
- Amide coupling : Use of coupling agents like EDCI/HOBt or DCC to attach the ethanesulfonyl-benzamide moiety to the oxadiazole core. Reaction conditions (e.g., anhydrous DCM, 0–25°C) must be tightly controlled to avoid side reactions .
- Triethoxyphenyl introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to functionalize the oxadiazole ring, requiring palladium catalysts or base-mediated conditions .
Key Optimization Factors : Solvent choice (DMF for polar intermediates, THF for coupling), temperature control (0–25°C to prevent decomposition), and purification via column chromatography or recrystallization .
Basic: Which spectroscopic and chromatographic methods are effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with diagnostic peaks for the ethanesulfonyl group (δ 1.4–1.6 ppm for CH₃, δ 3.1–3.3 ppm for SO₂CH₂) and triethoxyphenyl protons (δ 4.0–4.3 ppm for OCH₂) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95% required for biological assays). Retention times and UV spectra (λ ~254 nm) validate consistency .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) confirm the expected molecular weight, while fragmentation patterns verify substituent connectivity .
Advanced: How does the substitution pattern on the triethoxyphenyl group influence bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Ethoxy Positioning : 3,4,5-Triethoxy substitution enhances lipophilicity and membrane permeability compared to mono-/diethoxy analogs, as shown in antifungal oxadiazole derivatives .
- Electron-Donating Effects : Ethoxy groups increase electron density on the phenyl ring, potentially enhancing π-π stacking with target proteins (e.g., fungal thioredoxin reductase) .
- Experimental Validation : Synthesize analogs with modified substituents (e.g., methoxy, halogen) and compare IC₅₀ values in enzyme inhibition assays .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Identify Experimental Variables :
- Standardized Protocols : Use positive controls (e.g., fluconazole for antifungal assays) and replicate experiments across independent labs to confirm reproducibility .
Basic: What in vitro assays are suitable for initial bioactivity screening?
Methodological Answer:
- Antifungal Activity : Broth microdilution assays (CLSI M27 guidelines) against Candida spp., measuring minimum inhibitory concentrations (MICs) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to determine selectivity indices (SI = IC₅₀ mammalian cells / IC₅₀ pathogen) .
- Enzyme Inhibition : Fluorometric assays targeting enzymes like thioredoxin reductase, using DTNB (Ellman’s reagent) to quantify thiol oxidation .
Advanced: What computational strategies predict binding interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina or Schrödinger Maestro models binding poses in enzyme active sites (e.g., fungal thioredoxin reductase). Focus on hydrogen bonds with catalytic cysteine residues and hydrophobic interactions with the triethoxyphenyl group .
- MD Simulations : GROMACS or AMBER trajectories (20–50 ns) assess complex stability, with RMSD/RMSF metrics validating pose retention .
- QSAR Modeling : Train models using IC₅₀ data from analogs to predict activity of untested derivatives, prioritizing synthetic targets .
Advanced: How can researchers optimize the pharmacokinetic profile of this compound?
Methodological Answer:
- Solubility Enhancement : Co-solvent systems (e.g., PEG 400/water) or prodrug strategies (e.g., esterification of ethoxy groups) improve aqueous solubility .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., sulfonyl group oxidation). Introduce fluorine substituents or methyl groups to block CYP450-mediated degradation .
- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration quantifies binding to albumin; structural modifications (e.g., replacing ethoxy with smaller groups) reduce affinity and increase free fraction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
